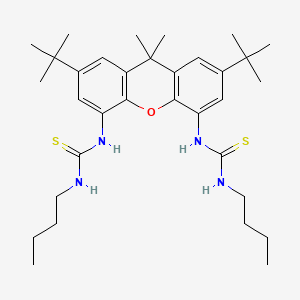

Chloride ionophore IV

Description

Properties

IUPAC Name |

1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZJHGSLBVTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585028 | |

| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187404-67-7 | |

| Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chloride Ionophore IV (CAS: 187404-67-7): A Technical Guide for Researchers

An In-depth Examination of a Key Tool in Chloride Ion Transport Research and its Therapeutic Potential

Chloride Ionophore IV, with the CAS number 187404-67-7, is a synthetic, neutral ionophore that has garnered significant attention for its selective transport of chloride ions across lipid membranes. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental applications, and potential therapeutic uses for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthesis

This compound, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a white to off-white powder. Its structure, featuring a xanthene backbone with two butylthiourea groups, is crucial for its function. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 187404-67-7 | |

| Molecular Formula | C₃₃H₅₀N₄OS₂ | |

| Molecular Weight | 582.91 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (8.33 mg/mL with sonication) | |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |

Synthesis:

The synthesis of this compound is achieved through a thiourea-forming reaction. The core of this process involves the nucleophilic addition of the amine groups of a diamine precursor to an isothiocyanate.

Caption: Synthesis of this compound.

Mechanism of Action

This compound facilitates the transport of chloride ions (Cl⁻) across lipid bilayers, a process that is otherwise thermodynamically unfavorable.[1] Its mechanism relies on the formation of a reversible complex with a chloride ion. The thiourea (B124793) groups in the ionophore's structure act as hydrogen bond donors, creating a binding pocket that selectively encapsulates a chloride ion.[1] This neutral complex can then diffuse across the hydrophobic core of the cell membrane, releasing the chloride ion on the other side and thus dissipating the chloride concentration gradient.

Caption: Mechanism of Chloride Transport.

Experimental Protocols

Synthesis of this compound

This protocol outlines the laboratory synthesis of this compound.

Materials:

-

4,5-Diamino-2,7-di-tert-butyl-9,9-dimethylxanthene

-

Butyl isothiocyanate

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and stir bar

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene in anhydrous DCM or THF.

-

Add 2.2 equivalents of butyl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

In Vitro Chloride Transport Assay (Adapted from Calcein Quenching Assay)

This protocol provides a method to assess the chloride transport activity of this compound using large unilamellar vesicles (LUVs) and a chloride-sensitive fluorescent dye like lucigenin.

Materials:

-

Phospholipids (e.g., POPC)

-

Chloride-sensitive fluorescent dye (e.g., lucigenin)

-

This compound

-

Buffer solutions (e.g., HEPES) with and without chloride salts (e.g., NaCl, NaNO₃)

-

Extruder for LUV preparation

-

Fluorometer

Procedure:

-

LUV Preparation: Prepare LUVs containing the chloride-sensitive dye by extrusion. The internal buffer should be chloride-free (e.g., containing NaNO₃).

-

Assay Setup: Suspend the LUVs in an external buffer containing a high concentration of chloride (e.g., NaCl).

-

Baseline Measurement: Record the baseline fluorescence of the LUV suspension.

-

Ionophore Addition: Add a solution of this compound in a suitable solvent (e.g., DMSO) to the LUV suspension.

-

Fluorescence Quenching: Monitor the decrease in fluorescence over time. The influx of chloride ions into the vesicles will quench the fluorescence of the entrapped dye.

-

Data Analysis: The rate of fluorescence quenching is proportional to the rate of chloride transport mediated by the ionophore.

In Vivo Monitoring of Chloride Levels in a Cystic Fibrosis Mouse Model

This protocol describes the use of optical nanosensors incorporating this compound to monitor interstitial fluid chloride levels in a cystic fibrosis mouse model.[2]

Materials:

-

This compound

-

Chromoionophore (e.g., CHIV)

-

Poly(vinyl chloride) (PVC) and a plasticizer (e.g., DOS)

-

Tridodecylmethylammonium chloride (TTDMAC)

-

Tetrahydrofuran (THF)

-

Pluronic F-127

-

Cystic fibrosis mouse model (e.g., with CFTR mutation)

-

In vivo imaging system (IVIS)

Procedure:

-

Nanosensor Fabrication: Prepare the chloride-selective nanosensors by encapsulating the ionophore, chromoionophore, and other components within a polymer matrix.

-

Animal Preparation: Anesthetize the cystic fibrosis mouse model according to approved protocols.

-

Nanosensor Administration: Subcutaneously inject the nanosensor suspension into the region of interest.

-

Imaging: Acquire fluorescence images using an in vivo imaging system at appropriate excitation and emission wavelengths.

-

Pharmacological Intervention: Administer a therapeutic agent expected to modulate chloride levels.

-

Time-course Monitoring: Continuously monitor the fluorescence changes over time to track the dynamics of interstitial chloride concentration in response to the treatment.[2]

Therapeutic and Research Applications

Cystic Fibrosis

Cystic fibrosis is a genetic disorder characterized by defective chloride transport due to mutations in the CFTR protein.[3][4] this compound has shown promise in preclinical models by providing an alternative pathway for chloride transport, potentially compensating for the dysfunctional CFTR channels.[1] In vivo studies using nanosensors with this ionophore have demonstrated the ability to monitor chloride level changes in response to treatment in cystic fibrosis mouse models.[2]

Cancer

Disruption of ion homeostasis is increasingly recognized as a strategy to induce apoptosis in cancer cells.[5][6] Synthetic ionophores, by altering intracellular chloride concentrations, can trigger the apoptotic cascade.[6] While specific studies on this compound's anticancer activity are emerging, the principle suggests its potential as a therapeutic agent by inducing programmed cell death in malignant cells. The disruption of the chloride gradient can lead to mitochondrial membrane potential changes, cytochrome c release, and subsequent caspase activation.[6]

Caption: Potential Apoptosis Induction Pathway.

Ion-Selective Electrodes

This compound is a key component in the fabrication of highly selective chloride ion-selective electrodes (ISEs).[1] These sensors are used for the accurate determination of chloride ion activity in various samples, including biological fluids.

Recommended Membrane Composition for a Chloride-Selective Electrode:

| Component | Weight % |

| This compound | 1.0 |

| Tridodecylmethylammonium chloride (TDMACl) | 0.5 |

| 2-Nitrophenyloctyl ether (o-NPOE) | 65.5 |

| Poly(vinyl chloride) (PVC) | 33.0 |

Summary and Future Directions

This compound is a versatile and powerful tool for studying and manipulating chloride transport. Its well-defined mechanism of action and synthetic accessibility make it valuable for basic research in membrane transport and cell physiology. Furthermore, its potential to restore chloride flux in conditions like cystic fibrosis and to induce apoptosis in cancer cells highlights its promise as a lead compound for drug development. Future research will likely focus on optimizing its selectivity and delivery for therapeutic applications and expanding its use in the development of advanced diagnostic sensors.

References

- 1. Altered chloride ion channel kinetics associated with the delta F508 cystic fibrosis mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determinants of Ion-Transporter Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iiserpune.ac.in [iiserpune.ac.in]

- 4. Ion channels and apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. redalyc.org [redalyc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Molecular weight and formula of Chloride ionophore IV

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloride Ionophore IV, a neutral carrier ionophore pivotal for the selective recognition and transport of chloride ions. This document details its chemical and physical properties, synthesis, and applications, with a focus on its use in ion-selective electrodes and its potential as a therapeutic agent.

Core Properties and Specifications

This compound, with the chemical name 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a synthetic molecule designed for high-affinity and selective binding of chloride ions.[1] Its structure is based on a xanthene backbone functionalized with two thiourea (B124793) groups that facilitate the complexation of chloride ions through hydrogen bonding.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₅₀N₄OS₂ | [2][3] |

| Molecular Weight | 582.91 g/mol | [2][3][4] |

| CAS Number | 187404-67-7 | [2][3][4] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO (8.33 mg/mL with sonication), THF, and dichloromethane (B109758).[1][5] Avoid aqueous solutions unless for specific vesicle-based assays.[1] | |

| Storage | Store at 4°C, protected from light.[5] For long-term stability in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[1][5] The compound is hygroscopic.[1][5] |

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction.[1]

Synthesis of this compound

This reaction involves the combination of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene with butyl isothiocyanate in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. The reaction typically proceeds at room temperature for 12-24 hours.

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

| Dichloromethane | 18 | 92 | 98 |

| Tetrahydrofuran | 24 | 88 | 97 |

| Acetonitrile | 36 | 75 | 95 |

Mechanism of Action: Chloride Ion Transport

This compound functions by binding chloride ions through the formation of multiple hydrogen bonds with its thiourea groups. This neutral complex can then traverse lipid bilayers, facilitating the transport of chloride ions down their electrochemical gradient.

Mechanism of Chloride Ion Transport

Applications in Research and Development

Ion-Selective Electrodes (ISEs)

A primary application of this compound is in the fabrication of highly selective chloride sensors. Its neutral carrier mechanism minimizes interference from other anions.

Performance Characteristics of a Chloride-Selective Electrode using Ionophore IV:

| Parameter | Value | Reference |

| Membrane Composition | 1.0 wt% this compound, 0.6 wt% Tridodecylmethylammonium chloride, 65.4 wt% 2-Nitrophenyl octyl ether, 33.0 wt% Poly(vinyl chloride) | |

| Detection Limit | 6.5 x 10⁻⁶ M | [1] |

| Response Time | < 30 seconds | [6] |

| Electrode Lifetime | Approximately 15-18 days with 7 wt% ionophore. | [6] |

Selectivity Coefficients (log KpotCl-,X-):

| Interfering Ion (X-) | log KpotCl-,X- |

| Br⁻ | -1.4 |

| I⁻ | -1.7 |

| SCN⁻ | -0.3 |

| ClO₄⁻ | -4.5 |

| HCO₃⁻ | -4.8 |

| Salicylate | -0.1 |

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. It induces apoptosis in cancer cell lines by disrupting intracellular ion homeostasis.[1]

| Cell Line | IC₅₀ Value (µM) |

| HeLa | 4.35 |

| PC3 | 6.00 |

Experimental Protocols

Preparation of a Chloride-Selective Electrode Membrane

Materials:

-

This compound

-

Tridodecylmethylammonium chloride (TDMACl)

-

2-Nitrophenyl octyl ether (o-NPOE)

-

High molecular weight poly(vinyl chloride) (PVC)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Prepare a stock solution of the membrane components by dissolving 1.0 mg of this compound, 0.6 mg of TDMACl, 65.4 mg of o-NPOE, and 33.0 mg of PVC in 1.5 mL of THF.

-

Ensure all components are fully dissolved by gentle vortexing.

-

Pour the solution into a glass ring (24 mm inner diameter) placed on a glass plate.

-

Allow the THF to evaporate slowly over 24 hours in a dust-free environment.

-

Once the membrane has formed, carefully peel it from the glass plate.

-

Cut a small disc (approximately 5 mm in diameter) from the membrane for electrode fabrication.

Calibration of the Chloride-Selective Electrode

Materials:

-

Fabricated chloride-selective electrode

-

Ag/AgCl reference electrode

-

Standard chloride solutions (ranging from 10⁻⁶ M to 10⁻¹ M)

-

Ionic Strength Adjustment Buffer (ISA)

-

pH/mV meter

-

Magnetic stirrer and stir bar

Procedure:

-

Assemble the chloride-selective electrode by mounting the membrane disc into an electrode body containing an internal filling solution (e.g., 0.01 M NaCl) and an internal Ag/AgCl reference wire.

-

Connect the ISE and the external reference electrode to the pH/mV meter.

-

Prepare a series of standard chloride solutions by serial dilution of a stock solution.

-

For each standard, place 50 mL into a beaker, add 1 mL of ISA, and place it on the magnetic stirrer.

-

Immerse the electrodes in the solution and stir at a constant rate.

-

Record the stable potential (mV) reading.

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Plot the potential readings (y-axis) against the logarithm of the chloride concentration (x-axis). The resulting calibration curve should be linear over the working range of the electrode.

This guide provides foundational information for the use of this compound in research and development. For specific applications, further optimization of protocols may be necessary.

References

Theoretical modeling of Chloride ionophore IV and chloride interaction

An in-depth technical guide on the theoretical modeling and experimental analysis of the interaction between Chloride Ionophore IV and chloride ions, designed for researchers, scientists, and professionals in drug development.

Abstract

This compound, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a neutral synthetic ionophore with a high affinity and selectivity for chloride ions. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to characterize the interaction between this compound and chloride ions. It includes a summary of its mechanism of action, quantitative data on its performance in ion-selective electrodes, detailed experimental protocols for synthesis and anion binding studies, and a framework for its theoretical modeling using computational techniques. The logical workflow for characterization and the signaling pathway for chloride detection are visualized using diagrams.

Introduction

Synthetic ionophores are small molecules that facilitate the transport of ions across lipid membranes. They have garnered significant interest for their potential applications in various fields, including analytical chemistry, biomedical research, and therapeutics. This compound is a prominent example, specifically designed for the selective recognition and transport of chloride anions. Its structure, featuring a preorganized xanthene scaffold with two thiourea (B124793) groups, enables the formation of a stable complex with a chloride ion through multiple hydrogen bonds.[1] This guide delves into the technical details of its function and characterization.

Mechanism of Action

This compound operates by forming a stable, non-covalent complex with a chloride ion.[1] The core of its function lies in the two thiourea moieties, which act as hydrogen bond donors. The nitrogen-hydrogen (N-H) protons of the thiourea groups are sufficiently acidic to form strong hydrogen bonds with the chloride anion. The xanthene backbone provides a rigid, pre-organized cleft that positions the thiourea groups for optimal binding, enhancing both affinity and selectivity.[1] The hydrophobic exterior of the ionophore allows the entire complex to be soluble in lipid membranes, thereby facilitating the transport of the encapsulated chloride ion across the membrane. The primary interactions involved in complex formation are hydrogen bonding and van der Waals forces.[1]

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Linear Concentration Range | 5 × 10⁻⁶ – 1 × 10⁻¹ mol L⁻¹ | Ion-selective electrode with solid contact | [2] |

| Electrode Characteristic Slope | -61.3 mV dec⁻¹ | Theoretical Nernstian slope | [2] |

| pH Range | 4 - 9 | Stable potential in solutions of 10⁻³ mol L⁻¹ chloride | [2] |

Experimental Protocols

Synthesis of Thiourea-Based Xanthene Derivatives

While a specific protocol for the synthesis of this compound is not publicly detailed, a general method for synthesizing N,N'-disubstituted thiourea derivatives from isothiocyanates and amines can be adapted.[3] The synthesis would likely involve the reaction of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene with butyl isothiocyanate.

Materials:

-

4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene

-

Butyl isothiocyanate

-

Dichloromethane or tert-butanol (B103910) as solvent

Procedure:

-

Dissolve the diamino-xanthene derivative in the chosen solvent.

-

Add a stoichiometric amount of butyl isothiocyanate to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation, followed by filtration and washing with a suitable solvent to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization or column chromatography.

Determination of Chloride Binding Affinity by ¹H NMR Titration

This protocol describes a general method for determining the association constant of a synthetic ionophore with chloride ions using ¹H NMR spectroscopy.[4]

Materials:

-

This compound

-

Tetrabutylammonium chloride (TBACl) as the chloride source

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

Procedure:

-

Prepare a stock solution of the ionophore of a known concentration in the deuterated solvent.

-

Prepare a stock solution of TBACl of a known, higher concentration in the same deuterated solvent.

-

Acquire a ¹H NMR spectrum of the ionophore solution alone.

-

Add small aliquots of the TBACl solution to the ionophore solution.

-

Acquire a ¹H NMR spectrum after each addition.

-

Monitor the chemical shifts of the protons on the ionophore, particularly the N-H protons of the thiourea groups, which are expected to shift upon hydrogen bonding with the chloride ion.

-

Continue the titration until no further significant changes in the chemical shifts are observed.

-

The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding isotherm model (e.g., 1:1 or 1:2) using specialized software.[1]

Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method to investigate the electronic structure and energetics of the ionophore-chloride complex.

Methodology:

-

Model Building: Construct the 3D structure of this compound and the chloride ion.

-

Geometry Optimization: Perform geometry optimization of the isolated ionophore and the ionophore-chloride complex to find their lowest energy conformations.

-

Binding Energy Calculation: The binding energy (ΔE_binding) can be calculated using the following equation: ΔE_binding = E_(complex) - (E_(ionophore) + E_(chloride)) where E_(complex), E_(ionophore), and E_(chloride) are the total electronic energies of the complex, the free ionophore, and the chloride ion, respectively.

-

Analysis: Analyze the optimized geometry to understand the nature of the interactions, such as hydrogen bond lengths and angles. Natural Bond Orbital (NBO) analysis can provide further insights into the charge transfer and orbital interactions.

Molecular Dynamics (MD) Simulations

MD simulations can be used to study the dynamic behavior of the ionophore and the transport of chloride ions across a model lipid bilayer.

Methodology:

-

System Setup: Build a simulation box containing a lipid bilayer (e.g., POPC), a layer of water molecules on either side, the this compound embedded in the membrane, and chloride and counter-ions in the aqueous phases.

-

Force Field: Choose an appropriate force field for all components of the system (e.g., CHARMM36 for lipids and proteins, and a suitable force field for the ionophore).

-

Equilibration: Equilibrate the system through a series of energy minimization and short MD runs to ensure stability.

-

Production Run: Perform a long production run to sample the conformational space and observe transport events.

-

Analysis: Analyze the trajectory to study the mechanism of chloride transport, the interaction of the ionophore with the lipid membrane, and to calculate parameters such as the potential of mean force (PMF) for ion translocation.

Visualizations

Logical Workflow for Ionophore Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. Chloride Ion-Selective Electrode with Solid-Contact Based on Polyaniline Nanofibers and Multiwalled Carbon Nanotubes Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Characterization of Chloride Ionophore IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloride Ionophore IV, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a synthetic, neutral ionophore with a high affinity and selectivity for chloride ions (Cl⁻)[1]. Its molecular structure, featuring a preorganized xanthene backbone and two thiourea (B124793) moieties, enables the formation of a stable complex with chloride ions primarily through hydrogen bonding[1]. This property allows it to facilitate the transport of chloride ions across lipid membranes, a mechanism that is fundamental to its applications in various scientific and biomedical fields[1].

This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, detailed experimental protocols for its functional assessment, and a visual representation of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this and similar ion-transport molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene | [2] |

| CAS Number | 187404-67-7 | [2] |

| Molecular Formula | C₃₃H₅₀N₄OS₂ | [2] |

| Molecular Weight | 582.91 g/mol | [2] |

| Appearance | White to light yellow powder | [3][4] |

| Solubility | Soluble in organic solvents such as THF and dichloromethane (B109758) | [1][5] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. The expected chemical shifts are based on data from similar bis-thiourea and xanthene compounds[2][6][7][8].

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.0 | br s | 4H | N-H (Thiourea) |

| ~ 7.0 - 7.5 | m | 4H | Aromatic H (Xanthene) |

| ~ 3.2 - 3.6 | m | 4H | N-CH₂ - (Butyl) |

| ~ 1.6 - 1.8 | m | 4H | -CH₂ - (Butyl) |

| ~ 1.4 - 1.6 | m | 4H | -CH₂ - (Butyl) |

| ~ 1.3 | s | 18H | -C(CH₃ )₃ (tert-Butyl) |

| ~ 1.7 | s | 6H | -C(CH₃ )₂ (Xanthene) |

| ~ 0.9 | t | 6H | -CH₃ (Butyl) |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | C =S (Thiourea) |

| ~ 140 - 155 | Aromatic C (Xanthene, substituted) |

| ~ 115 - 135 | Aromatic C (Xanthene, unsubstituted) |

| ~ 40 - 45 | N-CH₂ - (Butyl) |

| ~ 35 | C (CH₃)₂ (Xanthene) |

| ~ 34 | C (CH₃)₃ (tert-Butyl) |

| ~ 31 | -C (CH₃)₃ (tert-Butyl) |

| ~ 30 | -CH₂ - (Butyl) |

| ~ 20 | -CH₂ - (Butyl) |

| ~ 14 | -CH₃ (Butyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3400 | Strong, Broad | N-H Stretching (Thiourea) |

| ~ 2850 - 3000 | Strong | C-H Stretching (Aliphatic) |

| ~ 1500 - 1600 | Medium-Strong | N-H Bending, C=C Stretching (Aromatic) |

| ~ 1300 - 1400 | Medium-Strong | C=S Stretching (Thiourea) |

| ~ 1100 - 1250 | Strong | C-N Stretching |

| ~ 1000 - 1100 | Medium | C-O-C Stretching (Xanthene ether) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The xanthene core is the primary chromophore.

Table 5: Predicted UV-Vis Spectroscopic Data for this compound in Dichloromethane

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~ 260 - 280 | High | π → π* transition of the xanthene aromatic system |

| ~ 300 - 320 | Medium | n → π* transition of the thiourea groups |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For a compound of this nature, electrospray ionization (ESI) is a suitable technique.

Table 6: Predicted Mass Spectrometry Data for this compound (ESI-MS)

| m/z | Ion |

| 583.3 | [M+H]⁺ |

| 605.3 | [M+Na]⁺ |

| 581.3 | [M-H]⁻ |

Mechanism of Action: Chloride Ion Transport

This compound functions as a carrier to transport chloride ions across lipid bilayer membranes[1][9]. This process does not involve the formation of a permanent channel but rather a mobile carrier mechanism. The ionophore, being lipid-soluble, can diffuse across the membrane. On one side of the membrane, it binds a chloride ion, forming a lipophilic complex. This complex then traverses the membrane, releasing the chloride ion on the opposite side. The uncomplexed ionophore then returns to the original side to repeat the cycle. This transport is electrogenic, meaning it results in a net movement of charge across the membrane[10][11].

Caption: Mechanism of this compound-mediated chloride transport.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a nucleophilic addition reaction forming thiourea linkages[1].

Protocol:

-

Dissolve 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

Add butyl isothiocyanate (2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane (e.g., 3:7 v/v) eluent to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Preparation of a Chloride-Selective Electrode Membrane

This compound is a key component in the fabrication of chloride-selective electrodes for potentiometric measurements.

Protocol:

-

Prepare a membrane cocktail by dissolving the following components in approximately 2 mL of fresh tetrahydrofuran (THF):

-

This compound (1.0 wt%)

-

Tridodecylmethylammonium chloride (TDMACl) as an anionic additive (0.6 wt%)

-

2-Nitrophenyl octyl ether (o-NPOE) as a plasticizer (65.4 wt%)

-

High molecular weight poly(vinyl chloride) (PVC) as the polymer matrix (33.0 wt%)

-

-

Thoroughly mix the components until a homogenous solution is obtained.

-

Cast the membrane cocktail into a glass ring (e.g., 24 mm inner diameter) placed on a glass plate.

-

Allow the THF to evaporate slowly over 24-48 hours at room temperature to form a transparent, flexible membrane.

-

Cut out small discs (e.g., 5-7 mm diameter) from the master membrane.

-

Mount the membrane discs into electrode bodies (e.g., Philips IS-561).

-

Fill the electrode with an internal filling solution of 0.01 M NaCl.

-

Condition the electrodes by soaking them in a 0.01 M NaCl solution for at least 24 hours before use.

Chloride Efflux Assay using Proteoliposomes

This assay measures the ability of this compound to transport chloride ions out of lipid vesicles.

Protocol:

-

Proteoliposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., E. coli polar lipids or a defined mixture of POPC/POPS) in a buffer containing a high concentration of KCl (e.g., 300 mM KCl, buffered to a specific pH).

-

Incorporate this compound into the vesicles during their formation by adding it to the lipid film before hydration or to the solubilized lipid-detergent mixture.

-

Remove external KCl by passing the proteoliposomes through a size-exclusion column (e.g., Sephadex G-50) equilibrated with a chloride-free external buffer (e.g., containing K₂SO₄ or another non-chloride potassium salt).

-

-

Efflux Measurement:

-

Place the proteoliposome suspension in a stirred cuvette.

-

Use a chloride-selective electrode to monitor the external chloride concentration.

-

Initiate chloride efflux by adding a potassium ionophore such as valinomycin. Valinomycin creates a potassium-permeable pathway, allowing K⁺ to flow out of the vesicles down its concentration gradient, thus creating a membrane potential that drives the efflux of Cl⁻ mediated by this compound.

-

Record the change in external chloride concentration over time.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the vesicles and release all entrapped chloride, allowing for the determination of the total amount of transported chloride.

-

Caption: Workflow for a chloride efflux assay.

Conclusion

This compound is a valuable tool in chemical and biological research due to its efficient and selective transport of chloride ions across lipid membranes. Its characterization through a suite of spectroscopic techniques confirms its complex molecular structure, which is optimized for chloride binding. The experimental protocols detailed in this guide provide a framework for the synthesis, purification, and functional assessment of this ionophore. The visualized mechanism of action highlights its role as a mobile carrier, a process that underpins its utility in applications ranging from the development of novel ion sensors to the study of ion transport-related physiological and pathological processes. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique properties of this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arpi.unipi.it [arpi.unipi.it]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ionophore - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Chloride Ionophore IV for Lipid Bilayer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the characterization of Chloride Ionophore IV, a synthetic small molecule designed to facilitate the transport of chloride ions across lipid bilayer membranes. This document details two primary experimental protocols: single-channel recording using the planar lipid bilayer (PLB) technique and a population-based chloride efflux assay using ionophore-loaded liposomes. Detailed methodologies, data presentation guidelines, and troubleshooting tips are included to assist researchers in academia and industry.

Introduction

Chloride ion transport across cellular membranes is a fundamental physiological process governed by a diverse family of protein channels and transporters. Dysregulation of this process is implicated in numerous diseases, including cystic fibrosis and certain types of cancer[1][2]. Synthetic ionophores that can mimic the function of natural chloride channels offer valuable tools for studying these physiological processes and represent a promising avenue for therapeutic development[1][3][4].

This compound is a novel synthetic carrier designed for high-efficiency chloride transport. This document outlines standardized protocols to quantify its activity and selectivity in artificial lipid bilayer systems.

Mechanism of Action

This compound is a mobile ion carrier. It operates by binding a chloride ion on one side of the lipid bilayer, diffusing across the hydrophobic membrane core as a lipophilic complex, and releasing the ion on the opposite side. This process is cyclical, allowing a single ionophore molecule to transport multiple ions. To maintain electroneutrality, its activity is often studied in the context of antiport (e.g., Cl⁻/NO₃⁻ exchange) or symport (e.g., H⁺/Cl⁻ cotransport) mechanisms.

References

- 1. A Synthetic Chloride Channel Restores Chloride Conductance in Human Cystic Fibrosis Epithelial Cells | PLOS One [journals.plos.org]

- 2. Development of synthetic membrane transporters for anions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport of chloride ion through phospholipid bilayers mediated by synthetic ionophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Ion transport through lipid bilayers by synthetic ionophores: modulation of activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Chloride Sensing with Optical Nanosensors using Ionophore IV

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of optical nanosensors incorporating Chloride Ionophore IV for real-time, in vivo monitoring of chloride concentrations. The protocols outlined below cover nanosensor fabrication, characterization, and in vivo application, enabling researchers to leverage this technology for studies in areas such as cystic fibrosis, neuroscience, and renal physiology.

Principle of Operation: Co-Extraction Sensing Mechanism

The chloride-sensitive optical nanosensors operate on a ratiometric, co-extraction mechanism. The core of the nanosensor is a polymeric matrix, typically composed of poly(vinyl chloride) (PVC) and a plasticizer, which encapsulates several key components: a chloride-selective ionophore (this compound), a pH-sensitive chromoionophore, a lipophilic anion additive, and two fluorescent dyes.

When the nanosensor is in an environment containing chloride ions, the chloride ionophore facilitates the extraction of chloride anions from the aqueous phase into the hydrophobic sensor core. To maintain charge neutrality within the nanosensor, a proton is simultaneously co-extracted from the surrounding medium. This influx of protons alters the protonation state of the pH-sensitive chromoionophore, leading to a change in its light absorption properties.

This change in absorption is then detected via a ratiometric fluorescence measurement. One of the encapsulated fluorescent dyes (the indicator dye) has an emission spectrum that overlaps with the absorption spectrum of the chromoionophore. Therefore, as the chromoionophore's absorption changes, it modulates the fluorescence emission of the indicator dye through the inner filter effect. A second, reference dye, whose emission is unaffected by the chromoionophore, is also included. By taking the ratio of the emission intensities of the indicator dye to the reference dye, a quantitative measurement of the chloride concentration can be obtained that is robust against fluctuations in nanosensor concentration, excitation light intensity, and detection efficiency.

Caption: Signaling pathway of the co-extraction mechanism for chloride sensing.

Quantitative Performance Data

The performance of these nanosensors has been characterized in several studies. The key performance metrics are summarized in the table below.[1]

| Parameter | Value | Reference |

| Sensing Chemistry | ||

| Chloride Ionophore | This compound | [1] |

| Chromoionophore | Chromoionophore IV | [1] |

| Indicator Dye | DiI | [1] |

| Reference Dye | NIR750 | [1] |

| Ionic Additive | Tridodecylmethylammonium chloride (TTDMAC) | [1] |

| Polymer Matrix | Poly(vinyl chloride) (PVC) | [1] |

| Plasticizer | Bis(2-ethylhexyl) sebacate (B1225510) (DOS) | [1] |

| Performance Metrics | ||

| EC₅₀ (Half-maximal effective concentration) | 170 ± 31 mM | [1] |

| Linear Response Range | 60 - 140 mM | [1] |

| Sensitivity | 0.35% change per mM | [1] |

| Physical Characteristics | ||

| Mean Diameter (Pluronic F127 coated) | 177.7 ± 18.5 nm | [1] |

| Zeta Potential (Pluronic F127 coated) | -14.0 ± 2.5 mV | [1] |

Experimental Protocols

Nanosensor Fabrication Protocol (Nanoemulsion Method)

This protocol details the fabrication of chloride-sensitive nanosensors using a nanoemulsion technique.

Materials:

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Bis(2-ethylhexyl) sebacate (DOS)

-

This compound

-

Chromoionophore IV

-

Tridodecylmethylammonium chloride (TTDMAC)

-

1,1'-Dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (B79767) (DiI)

-

Heptamethine cyanine (B1664457) dye (NIR750)

-

Tetrahydrofuran (THF), anhydrous

-

Pluronic F-127

-

HEPES buffer (10 mM, pH 7.4)

-

Probe tip sonicator

-

Rotary evaporator

-

Syringe filters (0.2 µm)

Procedure:

-

Prepare the Optode Cocktail:

-

In a clean glass vial, dissolve the following components in 500 µL of anhydrous THF:

-

30 mg PVC

-

60 mg (66 µL) DOS

-

1.4 mg this compound

-

0.7 mg Chromoionophore IV

-

0.7 mg TTDMAC

-

1 mg DiI

-

2 mg NIR750

-

-

Vortex thoroughly until all components are fully dissolved.

-

-

Prepare the Aqueous Phase:

-

In a separate vial, dissolve 4 mg of Pluronic F-127 in a small amount of THF.

-

Dry the Pluronic F-127 under a stream of nitrogen or in a vacuum oven to form a thin film.

-

Resuspend the dried Pluronic F-127 in 4 mL of 10 mM HEPES buffer (pH 7.4).

-

-

Nanoemulsion Formation:

-

Add the 500 µL of the optode cocktail to the 4 mL of the aqueous Pluronic F-127 solution.

-

Immediately sonicate the mixture using a probe tip sonicator at 20% amplitude for 30 seconds. This will form a crude emulsion.

-

-

Solvent Removal and Nanosensor Formation:

-

Transfer the emulsion to a round-bottom flask.

-

Remove the THF using a rotary evaporator. As the THF is removed, the nanosensors will self-assemble.

-

-

Purification:

-

Filter the nanosensor suspension through a 0.2 µm syringe filter to remove any large aggregates.

-

Dialyze the nanosensor solution against 10 mM HEPES buffer for 24 hours to remove any un-encapsulated components.

-

-

Storage:

-

Store the purified nanosensor suspension at 4°C in the dark.

-

Caption: Experimental workflow for nanosensor fabrication.

Nanosensor Characterization Protocol

In Vitro Calibration:

-

Prepare a series of chloride standard solutions with concentrations ranging from 0 mM to 300 mM in 10 mM HEPES buffer (pH 7.4).

-

In a 96-well plate, add a fixed volume of the nanosensor suspension to each well.

-

Add the chloride standard solutions to the wells.

-

Incubate the plate for at least 30 minutes to allow the sensors to equilibrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the ratio of the indicator dye emission to the reference dye emission for each chloride concentration.

-

Plot the emission ratio versus the chloride concentration to generate a calibration curve. The data can be fitted to a sigmoidal dose-response curve to determine the EC₅₀.

Selectivity Assay:

-

Prepare a mixed interference solution containing physiologically relevant concentrations of potentially interfering anions in 10 mM HEPES buffer (pH 7.4). A typical solution may contain: 28.0 mM NaHCO₃, 1.3 mM NaH₂PO₄, 0.4 mM Na₂SO₄, 0.07 mM NaBr, 0.05 mM NaNO₃, and 0.02 mM NaI.[1]

-

Prepare a series of chloride standard solutions in the mixed interference solution.

-

Perform the in vitro calibration protocol as described above using these standards.

-

Compare the calibration curve obtained in the presence of interfering anions to the one obtained in their absence. A minimal shift in the EC₅₀ indicates high selectivity for chloride.

In Vivo Chloride Sensing Protocol

Animal Handling and Nanosensor Administration:

-

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

-

Use appropriate mouse models for your research question (e.g., for cystic fibrosis studies, a CF mouse model).

-

Anesthetize the mouse using isoflurane (B1672236) (2% in oxygen is typical).

-

Prepare the injection site by shaving the fur.

-

Administer the nanosensor suspension via subcutaneous injection. A typical injection volume is 50-100 µL. The scruff of the neck or the flank are common injection sites.

In Vivo Fluorescence Imaging:

-

Place the anesthetized mouse in an in vivo imaging system (IVIS).

-

Acquire fluorescence images using the appropriate filter sets for the indicator and reference dyes.

-

Indicator Dye (DiI): Excitation ~535 nm, Emission ~580 nm.

-

Reference Dye (NIR750): Excitation ~745 nm, Emission ~800 nm.

-

-

Optimize imaging parameters such as exposure time and binning to achieve a good signal-to-noise ratio. For fluorescence imaging, moderate exposure times (5-30 seconds) and binning (4x4 or 8x8) are often a good starting point.

-

Acquire a baseline image before any experimental intervention.

-

Administer any pharmacological agents or stimuli relevant to the study.

-

Acquire a time-series of images to monitor the dynamic changes in chloride concentration.

-

Analyze the images by drawing regions of interest (ROIs) over the injection site and calculating the ratio of the fluorescence intensities of the indicator and reference dyes.

-

Convert the ratiometric data to chloride concentrations using the in vitro calibration curve.

Caption: Workflow for in vivo chloride sensing experiments.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low fluorescence signal | - Low nanosensor concentration- Photobleaching- Incorrect filter selection- Insufficient exposure time | - Concentrate the nanosensor solution- Minimize light exposure during handling and imaging- Verify the excitation and emission filters match the dye spectra- Increase camera exposure time, but be mindful of phototoxicity |

| High background noise/autofluorescence | - Autofluorescence from animal tissue or diet- Light leaks in the imaging system | - Use near-infrared (NIR) dyes to minimize tissue autofluorescence- Switch to a low-autofluorescence animal diet for several days before imaging- Ensure the imaging chamber is light-tight |

| Poor sensor response or sensitivity | - Incorrect formulation of the optode cocktail- Degradation of sensor components- Nanosensor aggregation | - Carefully re-check the concentrations and ratios of all components in the optode cocktail- Store sensor components and the final nanosensor suspension properly (cool and dark)- Ensure proper sonication and filtration during fabrication to prevent aggregation |

| Signal variability between animals | - Differences in injection depth and volume- Variations in skin pigmentation and thickness | - Standardize the injection procedure (volume, depth, location)- Use animals with similar skin characteristics or perform a calibration for each animal if possible |

| Drifting signal over time | - Leaching of sensor components from the nanosensor matrix- Photodegradation of dyes | - Ensure the polymer matrix and plasticizer are optimized for component retention- Use more photostable dyes- Limit the duration of continuous high-intensity light exposure |

By following these detailed application notes and protocols, researchers can effectively employ optical nanosensors with Ionophore IV for robust and reliable in vivo chloride measurements, paving the way for new discoveries in physiology and drug development.

References

Application Notes and Protocols for Studying Apoptosis in Cancer Cells Using Chloride Ionophore IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloride Ionophore IV is a synthetic, neutral ionophore designed to facilitate the transport of chloride ions (Cl⁻) across lipid membranes. Its chemical name is 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene. In the context of cancer research, this compound serves as a powerful tool to induce and study apoptosis. By disrupting the natural ion homeostasis, this molecule triggers a cascade of intracellular events that ultimately lead to programmed cell death. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in studying apoptosis in cancer cell lines.

The primary mechanism of action involves the ionophore embedding into the cell membrane and facilitating the influx of chloride ions down their electrochemical gradient. This rapid increase in intracellular chloride concentration leads to osmotic stress, cell shrinkage, and the generation of reactive oxygen species (ROS). The elevation in ROS contributes to mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then activates a cascade of caspases, the key executioners of apoptosis, leading to the systematic dismantling of the cell.

Data Presentation

The efficacy of this compound in inducing cell death has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the ionophore required to inhibit the growth of 50% of the cells, are summarized below. These values are crucial for designing experiments to study apoptosis, as they provide a starting point for selecting appropriate treatment concentrations.

| Cell Line | Cancer Type | IC50 Value (µM) |

| HeLa | Cervical Cancer | 4.35 |

| PC3 | Prostate Cancer | 6.00 |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying apoptosis induced by this compound, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the apoptotic effects of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, PC3)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium. It is recommended to test a range of concentrations around the known IC50 value (e.g., 0.1 µM to 50 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Induce apoptosis by treating cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for a specific time (e.g., 24 hours). Include an untreated control.

-

Harvest the cells (including the supernatant for adherent cells) and wash them with cold PBS.

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early event in apoptosis.

Materials:

-

Treated and untreated cells

-

JC-1 dye

-

Complete cell culture medium

-

Fluorescence microscope or flow cytometer

Protocol:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes).

-

Treat cells with this compound at desired concentrations for a time course (e.g., 6, 12, 24 hours).

-

Prepare a 5 µg/mL JC-1 staining solution in pre-warmed complete medium.

-

Remove the medium from the cells and wash once with PBS.

-

Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

-

Wash the cells twice with PBS.

-

Add fresh medium and immediately analyze the cells under a fluorescence microscope or by flow cytometry. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).

-

Quantify the change in the red/green fluorescence intensity ratio.

Detection of Intracellular Reactive Oxygen Species (ROS)

The DCFDA assay is used to measure the intracellular production of ROS.

Materials:

-

Treated and untreated cells

-

DCFDA (2',7'-dichlorofluorescin diacetate)

-

Serum-free medium

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Seed cells in a 96-well black plate with a clear bottom.

-

Treat cells with this compound at desired concentrations for a short duration (e.g., 1-4 hours).

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess DCFDA.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm using a fluorescence microplate reader or analyze by flow cytometry.

Caspase Activity Assay (Colorimetric)

This assay measures the activity of key apoptotic caspases, such as caspase-3, -8, and -9.

Materials:

-

Treated and untreated cells

-

Caspase Colorimetric Assay Kit (specific for caspase-3, -8, or -9)

-

Cell lysis buffer

-

Colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3)

-

Microplate reader

Protocol:

-

Treat cells with this compound at desired concentrations and time points.

-

Harvest and count the cells (approximately 1-5 x 10^6 cells per sample).

-

Lyse the cells using the provided cell lysis buffer on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

Add 50-100 µg of protein to each well of a 96-well plate.

-

Add the reaction buffer containing DTT to each well.

-

Add the specific pNA-conjugated caspase substrate and incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the fold-increase in caspase activity compared to the untreated control.

Application Note: HPLC Analysis for Purity Assessment of Chloride Ionophore IV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of Chloride Ionophore IV (4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene). The described reversed-phase HPLC (RP-HPLC) protocol is designed for accurate and reproducible quantification of the main compound and potential impurities, crucial for quality control in research and drug development settings. This document provides a comprehensive guide, including sample preparation, detailed chromatographic conditions, and data analysis.

Introduction

This compound is a neutral, hydrogen-bonding receptor optimized for the selective transport of chloride ions across lipid membranes.[1] Its chemical structure, based on a preorganized xanthene spacer with bis-thiourea groups, allows for efficient complexation with chloride ions.[1] The purity of this ionophore is critical for its application in research and potential therapeutic development, as impurities can significantly alter its activity and lead to erroneous experimental results.

This application note presents a validated RP-HPLC method for the quantitative determination of the purity of this compound. The method is suitable for routine quality control and stability testing of the compound.

Experimental Protocol

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the chromatographic conditions.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 30 | 70 |

| 20.0 | 0 | 100 |

| 22.0 | 0 | 100 |

| 22.1 | 30 | 70 |

| 25.0 | 30 | 70 |

Sample Preparation

-

Standard Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Sample Solution Preparation (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Results and Data Presentation

The described HPLC method provides a sharp, well-defined peak for this compound, with an expected retention time of approximately 12.3 minutes.[1] The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Quantitative Data Summary (Example)

| Sample ID | Retention Time (min) | Peak Area | Area % |

| Standard | 12.31 | 1854321 | 99.85 |

| Sample A | 12.30 | 1823456 | 98.54 |

| Impurity 1 | 9.85 | 25432 | 1.37 |

| Impurity 2 | 15.62 | 1987 | 0.09 |

For a batch to be considered of high purity, the acceptance criterion is typically a purity of ≥98% as determined by HPLC.[1]

Diagrams

Caption: Experimental workflow for HPLC purity analysis.

Caption: Importance of high purity for reliable research.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust technique for the purity assessment of this compound. The detailed protocol provides a clear and straightforward procedure for researchers, scientists, and drug development professionals to ensure the quality and consistency of their compound. Adherence to this method will contribute to the generation of accurate and reproducible scientific data.

References

Troubleshooting & Optimization

How to improve the stability of Chloride ionophore IV based sensors?

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of Chloride Ionophore IV based sensors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a neutral ion carrier that facilitates the transport of chloride ions across a hydrophobic membrane, such as a PVC (polyvinyl chloride) membrane in an ion-selective electrode (ISE).[1] Its structure contains hydrogen bond donor sites that selectively bind chloride ions, forming a stable complex.[1] This selective complexation and transport mechanism is the basis for its use in chloride-selective sensors.[1] The neutral nature of this compound helps to avoid interference from ion-pairing, which can be a limitation for charged ionophores.[1]

Q2: What are the most common stability issues encountered with this compound based sensors?

The most frequently reported stability issues include:

-

Signal Drift: A gradual and continuous change in the electrode potential over time, even with a constant chloride concentration. This can be caused by factors such as membrane contamination, leaching of membrane components, or temperature variations.[2][3]

-

Reduced Lifespan: The sensor's performance degrades over time, often due to the leaching of the ionophore and other membrane components into the sample solution.[4]

-

Poor Selectivity: The sensor responds to other anions present in the sample, leading to inaccurate chloride concentration measurements. While this compound has high selectivity for chloride, interference can still occur, especially with other lipophilic anions.[5]

-

Decreased Sensitivity (Nernstian Slope): The sensor shows a lower than theoretical change in potential for a tenfold change in chloride concentration. This can be a sign of membrane degradation or improper calibration.

Q3: How does the membrane composition affect sensor stability?

The composition of the PVC membrane is critical to the stability and performance of the sensor. The key components and their roles are:

-

PVC (Polyvinyl Chloride): Forms the polymer matrix of the membrane. The ratio of PVC to other components affects the membrane's mechanical properties.[6]

-

Plasticizer: A solvent mediator that dissolves the ionophore and other components, ensuring their mobility within the membrane. The choice and concentration of the plasticizer significantly impact the sensor's linear range, slope, detection limit, and lifetime.[4][7][8]

-

Ionophore (this compound): The active component responsible for selective chloride binding and transport.[1]

-

Lipophilic Additives (Anionic or Cationic): These additives can improve the electrode's performance by reducing membrane resistance and influencing the selectivity.[5] The optimal concentration of these additives is crucial for maximizing sensitivity.[5]

Troubleshooting Guides

Issue 1: Signal Drift

| Symptom | Possible Cause | Troubleshooting Step |

| Upward or Downward Drift in Millivolt Reading | Membrane Contamination | Rinse the electrode with deionized water between measurements. If contamination is suspected, gently polish the membrane surface with a soft cloth.[2] |

| Temperature Fluctuations | Ensure that all standards and samples are at the same temperature.[2][9] Use a water bath to maintain a constant temperature. | |

| Leaching of Membrane Components | Condition the electrode in a standard solution for the recommended time before use.[9] If drift persists, the membrane may need to be replaced. | |

| Air Bubbles on Membrane Surface | Inspect the electrode tip to ensure no air bubbles are trapped on the membrane surface.[9] If present, gently tap the electrode to dislodge them. | |

| Clogged Reference Electrode Junction | If using a separate reference electrode, ensure the junction is not clogged. Refer to the manufacturer's instructions for cleaning.[10] |

Issue 2: Poor Selectivity

| Symptom | Possible Cause | Troubleshooting Step |

| Inaccurate readings in the presence of other anions (e.g., Br⁻, I⁻, NO₃⁻) | High Concentration of Interfering Ions | Dilute the sample to reduce the concentration of interfering ions, if possible. Use an Ionic Strength Adjuster (ISA) to maintain a constant ionic background.[11] |

| Non-Optimal Membrane Composition | Optimize the membrane composition by varying the type and concentration of the plasticizer and lipophilic additives.[5] | |

| Incorrect pH of the Sample | Ensure the sample pH is within the optimal working range of the electrode (typically pH 2-12 for many chloride ISEs).[9] Adjust the sample pH if necessary. |

Issue 3: Short Sensor Lifetime

| Symptom | Possible Cause | Troubleshooting Step |

| Rapid decline in performance (e.g., loss of sensitivity, increased drift) | Leaching of Ionophore and Plasticizer | Optimize the membrane composition to improve the retention of the ionophore and plasticizer. Higher lipophilicity of these components can reduce leaching.[4] |

| Improper Storage | Store the electrode according to the manufacturer's instructions. Generally, it's recommended to store the electrode in a standard solution between measurements and dry for long-term storage.[2][11] | |

| Mechanical Damage to the Membrane | Handle the electrode with care and avoid scratching or puncturing the membrane.[2] |

Data Presentation

Table 1: Influence of Plasticizer on Sensor Performance (Illustrative Data)

This table provides an example of how different plasticizers can affect the performance of a this compound based sensor. The values presented are for illustrative purposes and may vary depending on the specific experimental conditions and full membrane composition.

| Plasticizer | Dielectric Constant (ε) | Nernstian Slope (mV/decade) | Detection Limit (M) | Lifetime (Weeks) |

| o-NPOE (o-Nitrophenyl octyl ether) | ~24 | -58.5 | 1.5 x 10⁻⁶ | > 8 |

| DBP (Dibutyl phthalate) | ~6.4 | -57.2 | 5.0 x 10⁻⁶ | 6 - 8 |

| DOS (Bis(2-ethylhexyl) sebacate) | ~4 | -56.8 | 8.0 x 10⁻⁶ | 4 - 6 |

| TBP (Tributyl phosphate) | ~8 | -55.1 | 1.2 x 10⁻⁵ | < 4 |

Note: Generally, plasticizers with a higher dielectric constant, like o-NPOE, can lead to better sensor performance and longer lifetimes.[4]

Experimental Protocols

Protocol 1: Preparation of a PVC-Based Chloride-Selective Membrane

This protocol describes the general procedure for preparing a PVC membrane for a this compound based sensor. The optimal ratios of components should be determined experimentally.

Materials:

-

High molecular weight PVC

-

This compound

-

Plasticizer (e.g., o-NPOE)

-

Lipophilic additive (e.g., a lipophilic borate (B1201080) salt)

-

Tetrahydrofuran (THF), analytical grade

Procedure:

-

Component Weighing: Accurately weigh the desired amounts of PVC, plasticizer, this compound, and the lipophilic additive. A common starting ratio (w/w) is approximately 33% PVC, 66% plasticizer, and 1-2% ionophore, with a specific molar ratio of lipophilic additive relative to the ionophore.

-

Dissolution: Dissolve all weighed components in a minimal amount of THF in a small, clean glass vial.

-

Homogenization: Gently swirl or sonicate the mixture until all components are completely dissolved and the solution is homogeneous.

-

Casting: Cast the membrane by pouring the solution into a glass ring or a suitable mold placed on a clean, flat glass plate.

-

Solvent Evaporation: Cover the mold loosely to allow for slow evaporation of the THF in a dust-free environment at room temperature for approximately 24 hours.

-

Membrane Cutting: Once the membrane is fully formed and dry, carefully cut out small discs of the desired diameter for insertion into the electrode body.

-

Electrode Assembly: Mount the membrane disc into the electrode body according to the manufacturer's instructions.

-

Conditioning: Fill the electrode with the internal filling solution and condition the membrane by soaking it in a chloride standard solution (e.g., 0.01 M KCl) for several hours or overnight before the first use.[9]

Mandatory Visualizations

Diagram 1: this compound - Chloride Ion Interaction

References

- 1. This compound | 187404-67-7 | Benchchem [benchchem.com]

- 2. bacwa.org [bacwa.org]

- 3. nico2000.net [nico2000.net]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Synthesis of Macrocyclic Ionophore for the Development of Highly Selective Chloride Sensor – Oriental Journal of Chemistry [orientjchem.org]

- 6. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 7. Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material [mdpi.com]

- 8. The Influence of Plasticizers on the Response Characteristics of the Surfactant Sensor for Cationic Surfactant Determination in Disinfectants and Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. turtletoughsensors.com [turtletoughsensors.com]

- 10. coleparmer.com [coleparmer.com]

- 11. bante-china.com [bante-china.com]

Overcoming low signal-to-noise ratio in chloride ionophore experiments

This guide provides troubleshooting advice and answers to frequently asked questions for researchers conducting chloride ionophore experiments, with a focus on overcoming low signal-to-noise ratios in fluorescence-based assays.

Troubleshooting Guide: Low Signal-to-Noise (S/N) Ratio

A low signal-to-noise ratio can manifest as either a weak fluorescence signal or high background fluorescence. The following question-and-answer format addresses specific issues to help diagnose and resolve these problems.

Q1: Why is my fluorescence signal weak or absent after adding the ionophore?

A weak or nonexistent signal is a common issue that can stem from problems with the fluorescent dye, the cells, the ionophore, or the experimental conditions.

| Potential Cause | Recommended Solution |

| Insufficient Dye Loading | Optimize the concentration of the chloride-sensitive dye (e.g., MQAE, SPQ) and the loading time. For MQAE, typical loading conditions are 4-10 mM for 4-24 hours at 37°C.[1] Ensure cells are washed thoroughly with dye-free medium after loading to remove extracellular dye.[1] |

| Low Ionophore Concentration | Perform a dose-response curve to determine the optimal concentration of your ionophore. The effective concentration can vary significantly between different compounds and cell types. |

| Suboptimal Chloride Gradient | Ensure your assay buffers are correctly formulated to establish a significant chloride gradient across the cell membrane. This gradient is the driving force for chloride flux and is essential for a detectable signal. |

| Photobleaching of the Dye | Minimize the exposure of dye-loaded cells to excitation light. Use the lowest possible excitation intensity and shortest exposure time that still provides a detectable signal. Consider using anti-fade reagents if compatible with your assay. |

| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Compromised cell membranes can lead to dye leakage and a blunted response. Perform a cell viability assay to confirm that the experimental conditions are not cytotoxic.[2] |

Q2: Why is my background fluorescence (noise) so high?

High background fluorescence can obscure the specific signal from ionophore-induced chloride flux, leading to a poor S/N ratio.

| Potential Cause | Recommended Solution |

| Cellular Autofluorescence | Use a phenol (B47542) red-free medium during the assay, as phenol red is a known source of background fluorescence. Measure the fluorescence of mock-treated cells (no dye) to determine the baseline autofluorescence and subtract this from your experimental values. |

| Incomplete Removal of Extracellular Dye | Optimize washing steps to effectively remove unbound dye without dislodging adherent cells.[2] Insufficient washing is a common cause of high background. |

| Dye Leakage | Some chloride-sensitive dyes can be actively effluxed from the cell by organic anion transporters.[3] Perform experiments within a shorter timeframe after loading, or consider using an organic anion transporter inhibitor like probenecid (B1678239) to reduce dye leakage.[3] |

| Light Scatter | Ensure that your solutions are free of precipitates and that the microplate wells are clean. Light scattering can contribute significantly to background noise. |

| Instrument Settings | Optimize the gain settings on your fluorescence plate reader. While increasing the gain can amplify a weak signal, it will also amplify the background noise. Find a balance that maximizes the S/N ratio. |

Q3: My results are inconsistent between experiments. What could be the cause?

Variability in results can arise from several factors related to experimental technique and conditions.

| Potential Cause | Recommended Solution |

| Inconsistent Cell Seeding Density | Ensure that cells are seeded at a consistent density for all experiments. Variations in cell number per well will lead to variations in the total fluorescence signal. |

| Fluctuations in Temperature | Maintain a constant and optimal temperature throughout the experiment. Ion channel and transporter activity can be highly sensitive to temperature changes. |

| Variable Reagent Preparation | Prepare fresh dilutions of the ionophore and other critical reagents for each experiment from a common stock solution to minimize variability. |

| Timing of Additions | Use an automated injection system on the fluorescence plate reader if available to ensure precise and consistent timing of ionophore addition.[2] Manual additions can introduce variability. |

Frequently Asked Questions (FAQs)